molecular formula C13H18N2O3 B2953298 N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide CAS No. 2224183-88-2

N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide

Cat. No. B2953298
CAS RN: 2224183-88-2
M. Wt: 250.298
InChI Key: MOGONWIMIICGDG-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide, also known as CDMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMF is a furan derivative that contains a cyano and a carboxamide functional group, making it an important compound for medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide is not fully understood, but it is believed to act through various pathways depending on the target disease. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the PI3K/Akt/mTOR pathway. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. Inflammation is also targeted by this compound through the inhibition of the JAK/STAT pathway and the activation of the AMPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, leading to the protection of neurons from damage. Inflammation is also targeted by this compound, leading to the reduction of pro-inflammatory cytokines and the inhibition of the JAK/STAT pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide is its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a promising compound for drug development. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammation. Another direction is the study of the mechanism of action of this compound in various target diseases to better understand its therapeutic potential. Additionally, the synthesis of this compound analogs and derivatives can be explored to improve its solubility and bioavailability for better drug development.

Synthesis Methods

N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoic acid with 2,2-dimethylpropanenitrile in the presence of a base, followed by the protection of the resulting carboxylic acid with methoxymethyl chloride to yield the final product.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a major target for this compound, as it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-5-(methoxymethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)11(7-14)15-12(16)10-6-5-9(18-10)8-17-4/h5-6,11H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGONWIMIICGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=CC=C(O1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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